5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid
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Overview
Description
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O6 It is a biphenyl derivative characterized by the presence of two methoxy groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Diazotization: Starting with an amino-substituted biphenyl compound, diazotization is carried out using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0°C).
Sandmeyer Reaction: The diazonium salt formed is then subjected to a Sandmeyer reaction using copper(I) iodide (CuI) under an inert atmosphere (argon) at 0-5°C.
Methylation: The resulting compound is methylated using dimethyl sulfate ((CH3)2SO4) at 80°C.
Coupling Reaction: The methylated product undergoes a coupling reaction with copper at high temperatures (210-220°C) under an inert atmosphere.
Hydrolysis: The final step involves hydrolysis using potassium hydroxide (KOH) in methanol (CH3OH) at 65°C, followed by acidification with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The methoxy and carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 3,3’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 4,4’-Dimethoxy-3,3’-biphenyldicarboxylic acid
Uniqueness
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is unique due to the specific positions of the methoxy and carboxylic acid groups on the biphenyl structure
Properties
CAS No. |
50522-23-1 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(4-carboxyphenyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-8-11(16(19)20)7-12(14(13)22-2)9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
SZGNXFGJMDIUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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